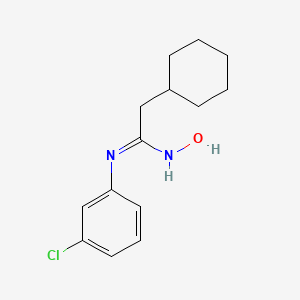
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide (CCCE) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of hydroxamic acid-based compounds that have shown promising results in various studies.
Mechanism of Action
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide exerts its therapeutic effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene silencing. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide inhibits HDACs, leading to the activation of genes that are involved in various cellular processes, including apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, making it a valuable tool for studying the role of HDACs in various cellular processes. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide is also relatively easy to synthesize, making it readily available for research purposes. However, N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in vivo. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several potential future directions for research on N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide. One area of interest is the development of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide as a therapeutic agent in other disease models, such as Parkinson's disease and multiple sclerosis. Finally, further studies are needed to elucidate the precise mechanisms by which N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide exerts its therapeutic effects, which could lead to the development of more effective HDAC inhibitors.
Synthesis Methods
The synthesis of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide involves the reaction of 3-chlorobenzonitrile with cyclohexylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride to form the final product. This method has been optimized to yield high purity N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide with good yields.
Scientific Research Applications
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has also been investigated for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-7-4-8-13(10-12)16-14(17-18)9-11-5-2-1-3-6-11/h4,7-8,10-11,18H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYQFCDJJKTBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=NC2=CC(=CC=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

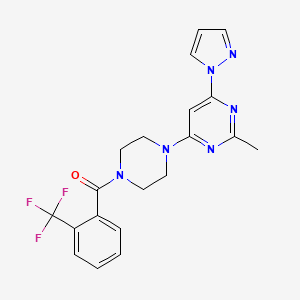
![N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2982568.png)
![2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid](/img/structure/B2982570.png)

![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)
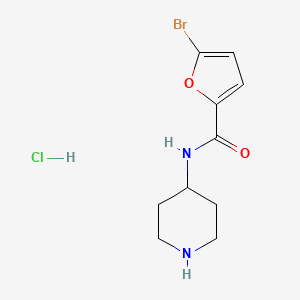
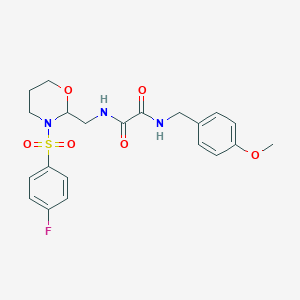
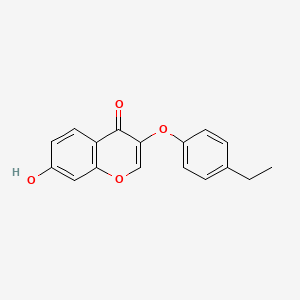
![7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2982580.png)
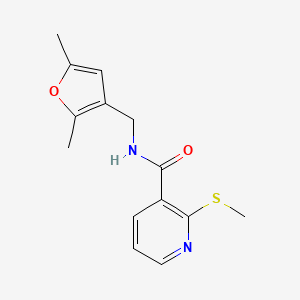
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2982583.png)
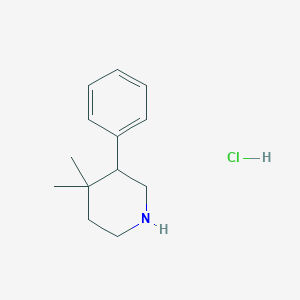
![2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2982587.png)
